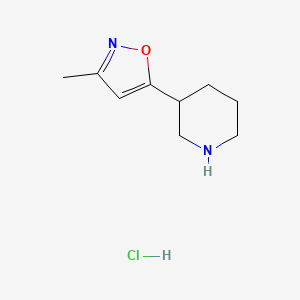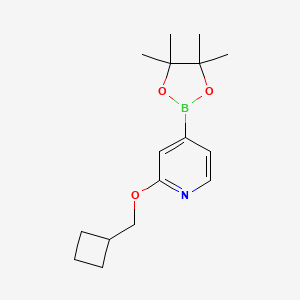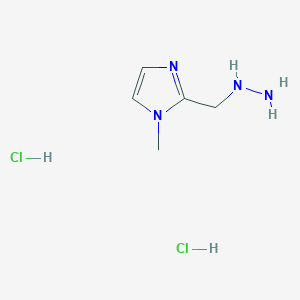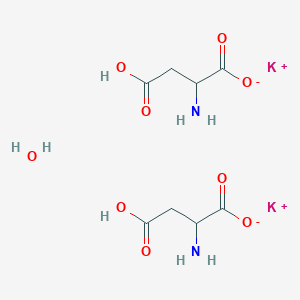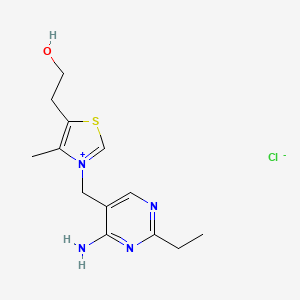
5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Übersicht
Beschreibung
The compound “5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with two adjacent carbon atoms replaced by nitrogen atoms . They are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipyretic effects .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The structure of “5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one” would likely involve a pyrazolone ring attached to a naphthyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, density, melting point, boiling point, and solubility. For example, 1-Naphthol, a related compound, is a fluorescent white solid with a melting point of 95 to 96 °C and a boiling point of 278 to 280 °C .Wissenschaftliche Forschungsanwendungen
Stabilization in Metal Complexes
One study demonstrated the metalation of a related compound, leading to the formation of a complex with an octa-coordinate central strontium atom, stabilized by intramolecular hydrogen bridges. This highlights the role of naphthyl-pyrazole derivatives in stabilizing metal environments, which could be pivotal in materials science and coordination chemistry (Schowtka, Görls, & Westerhausen, 2015).
Synthesis and Characterization of Pyrazoles
The synthesis and crystal structure analysis of naphthyl-substituted pyrazoles have been reported, showing potential in the development of new materials with specific crystallographic properties. Such studies are crucial for the understanding of molecular interactions and the development of novel crystalline materials (Yang & Raptis, 2003).
Antimicrobial and Anti-inflammatory Applications
Some derivatives have been synthesized and evaluated for antimicrobial and anti-inflammatory activities, indicating potential therapeutic applications. Such compounds could be used in the development of new drugs and healthcare products (Kumaraswamy et al., 2008).
Optical Properties and Material Science
Research on pyrazoline derivatives, including studies on their crystal structures and optical properties, suggests applications in the field of photophysics and materials science. These compounds exhibit unique properties that could be utilized in the development of optoelectronic devices and sensors (Feng et al., 2018).
Corrosion Inhibition
Naphthyl-pyrazole derivatives have also been explored as corrosion inhibitors for metals in acidic media, presenting a potential application in industrial maintenance and protection against corrosion. Such research contributes to the development of more effective and environmentally friendly corrosion inhibitors (Saraswat & Yadav, 2020).
Sensing and Detection
Pyrazoline-based compounds have been investigated as fluorescent chemosensors for the detection of metal ions, offering applications in environmental monitoring and diagnostic assays. The selective and sensitive detection capabilities of these compounds underscore their potential in analytical chemistry (Asiri et al., 2018).
Safety And Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. For example, N-(1-Naphthyl)ethylenediamine, dihydrochloride, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
The future directions of research on a compound refer to potential areas of study or application that could be explored. While specific future directions for “5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one” are not available, research on related compounds such as perovskite light-emitting diodes and MALDI mass spectrometry imaging of single cells and tissues are ongoing .
Eigenschaften
IUPAC Name |
3-naphthalen-1-yl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-8-12(14-15-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGACJLKEKRJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245356 | |
| Record name | 2,4-Dihydro-5-(1-naphthalenyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-naphthyl)-2,4-dihydro-3H-pyrazol-3-one | |
CAS RN |
496918-94-6 | |
| Record name | 2,4-Dihydro-5-(1-naphthalenyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496918-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(1-naphthalenyl)-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)

![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
